molecular formula C19H17BrClNO2 B5365078 3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

Cat. No. B5365078
M. Wt: 406.7 g/mol
InChI Key: GSHDDIKVIGOOKJ-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as BDCAN, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. BDCAN has been shown to exhibit anticancer properties and has the potential to be used as a therapeutic agent for the treatment of cancer.

Mechanism of Action

3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile inhibits the activity of CK2 by binding to its catalytic subunit, preventing it from phosphorylating its target proteins. This leads to the inhibition of various cellular processes that are regulated by CK2, including cell growth, proliferation, and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer effects in vitro and in vivo. It has been shown to inhibit tumor growth and induce apoptosis in various animal models of cancer. This compound has also been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has several advantages as a research tool. It is a potent inhibitor of CK2, which is a critical protein kinase that regulates various cellular processes. This compound has been shown to exhibit low toxicity and is well-tolerated in animal studies. However, this compound has some limitations as a research tool. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics have not been fully characterized. The synthesis of this compound is also complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile. One potential application is its use as a therapeutic agent for the treatment of cancer. This compound has been shown to exhibit potent anticancer effects and has the potential to be developed into a new class of anticancer drugs. Another future direction is the characterization of the pharmacokinetics and pharmacodynamics of this compound. This will provide valuable information on its absorption, distribution, metabolism, and excretion in vivo. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and selective inhibitors of CK2.
In conclusion, this compound is a promising compound with significant potential for the treatment of cancer. Its ability to inhibit the activity of CK2 makes it a valuable research tool for studying various cellular processes. Further research is needed to fully characterize its pharmacokinetics and pharmacodynamics and to develop more potent and selective inhibitors of CK2.

Synthesis Methods

The synthesis of 3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile involves a multistep process that starts with the reaction of 5-bromo-2,4-diethoxyphenylboronic acid with 4-chlorobenzaldehyde in the presence of a palladium catalyst. The resulting product is then subjected to a Knoevenagel condensation reaction with malononitrile to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anticancer effects by inhibiting the activity of CK2, which is overexpressed in many cancer cells and plays a crucial role in promoting their growth and survival.

properties

IUPAC Name

(E)-3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClNO2/c1-3-23-18-11-19(24-4-2)17(20)10-14(18)9-15(12-22)13-5-7-16(21)8-6-13/h5-11H,3-4H2,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHDDIKVIGOOKJ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Cl)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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